molecular formula C9H11NO B1367254 3-Phenoxyazetidine CAS No. 76263-18-8

3-Phenoxyazetidine

Cat. No. B1367254
CAS RN: 76263-18-8
M. Wt: 149.19 g/mol
InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N
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Description

3-Phenoxyazetidine is a chemical compound with the molecular formula C9H11NO. It has an average mass of 149.190 Da and a mono-isotopic mass of 149.084061 Da . It is also known by other names such as 3-Azetidinyl phenyl ether and 3-Phenoxy-azetidine .


Synthesis Analysis

The synthesis of 3-Phenoxyazetidine involves the reaction of phenylthio/phenoxyacetic acid with appropriate Schiff bases in the presence of triethylamine with phosphorus oxychloride in dry methylene chloride under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Phenoxyazetidine consists of 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Azetidine(s) .


Physical And Chemical Properties Analysis

3-Phenoxyazetidine has a density of 1.1±0.1 g/cm³, a boiling point of 239.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.7±3.0 kJ/mol and the flash point is 89.7±14.8 °C. The index of refraction is 1.550 and the molar refractivity is 43.5±0.3 cm³ .

Scientific Research Applications

I have conducted several searches to find detailed applications of 3-Phenoxyazetidine in scientific research, but unfortunately, the specific information you’re seeking does not appear to be readily available in the search results. The results mostly provide product listings and general information about the compound, such as its CAS number and molecular formula, but do not delve into its unique applications in various fields of research.

    Product Information

    3-Phenoxyazetidine hydrochloride is listed with its CAS number 301335-39-7 and molecular formula C9H12ClNO .

    Availability

    It is available for experimental and research use, indicating its potential use in various scientific studies .

properties

IUPAC Name

3-phenoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAHKDEKOTDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510495
Record name 3-Phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyazetidine

CAS RN

76263-18-8
Record name 3-Phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-benzhydryl-3-phenoxyazetidine (D20) (2.28 g, 7.23 mmol) was dissolved in ethanol (50 ml) and Pd/C (400 mg, w/w 10%) was added. The mixture was heated at 70° C. under hydrogen atmosphere (50 psi) for 18 hours then filtered off. The filtrate was concentrated to obtain a residue which was recrystallized from diethylether to provide the title compound (D48) (400 mg) as a white solid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 3-phenylthio/3-phenoxyazetidine-2-one compounds?

A1: The research utilized several spectroscopic techniques for structural confirmation:

  • Elemental Analysis: This technique confirmed the composition of Carbon, Hydrogen, and Nitrogen in the synthesized compounds. []
  • Mass Spectrometry: This analysis verified the molecular weight of the synthesized compounds. []
  • Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Specifically, HMQC (Heteronuclear Multiple Quantum Correlation) 1H-13C and COSY (Correlation Spectroscopy) 1H-1H experiments were employed. These techniques provided detailed information about the connectivity and spatial arrangement of atoms within the molecules, confirming the proposed structure and stereochemistry. []

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